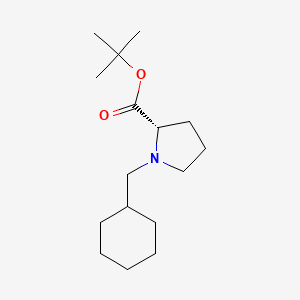
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a compound that belongs to the class of organic chemicals known as carboxylic acid esters. These compounds are typically characterized by the presence of a carboxylate group attached to a carbon atom. In particular, this compound is known for its chirality, as indicated by the (2S) designation, suggesting a specific three-dimensional arrangement of atoms in the molecule. The presence of the tert-butyl and cyclohexylmethyl groups imparts unique steric and electronic properties that influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and cyclohexylmethanol in the presence of a base, such as triethylamine. This results in the formation of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate through an esterification process.
Industrial Production Methods
Industrial production typically scales up the laboratory methods using larger reactors and optimized reaction conditions. For example, the reaction might be conducted under an inert atmosphere to prevent oxidation, with continuous monitoring of temperature and pH to ensure high yields and purity. Solvent selection and purification methods, such as recrystallization or chromatography, are also refined for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, forming ketones or carboxylic acids.
Reduction: : Reduction typically involves the conversion of the ester group into an alcohol, using reagents such as lithium aluminium hydride.
Substitution: : The tert-butyl and cyclohexylmethyl groups can participate in nucleophilic substitution reactions under the right conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether is frequently used.
Substitution: : Nucleophiles like hydroxide ions or amines can facilitate substitution, often in aprotic solvents to stabilize the intermediate states.
Major Products Formed
Oxidation: : Produces cyclohexylmethyl ketone or cyclohexylmethanol.
Reduction: : Results in 2-(tert-butylamino)cyclohexylmethanol.
Substitution: : Depending on the nucleophile, substituted esters or amides might be formed.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is used as a chiral building block for the synthesis of other complex molecules. Its unique structure allows for the creation of specific stereochemical configurations.
Biology and Medicine
In medicinal chemistry, this compound serves as an intermediate in the development of pharmaceuticals. Its carboxylate group is a functional moiety in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.
Industry
Industrially, it is used in the synthesis of polymers, resins, and other materials where specific chirality is essential for the desired material properties.
Mechanism of Action
The compound exerts its effects primarily through its interactions with biological targets such as enzymes and receptors. The carboxylate ester group is typically hydrolyzed in vivo to release the active (2S)-pyrrolidine-2-carboxylic acid, which then interacts with specific molecular targets. The cyclohexylmethyl group can enhance the lipophilicity of the compound, aiding in its membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-1-(benzyl)pyrrolidine-2-carboxylate
tert-Butyl (2S)-1-(methyl)pyrrolidine-2-carboxylate
tert-Butyl (2S)-1-(phenylmethyl)pyrrolidine-2-carboxylate
Uniqueness
The primary uniqueness of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate lies in its specific steric and electronic properties imparted by the cyclohexylmethyl group, which differentiates it from similar compounds. This structural variation can lead to differences in reactivity, interaction with biological targets, and overall chemical behavior, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
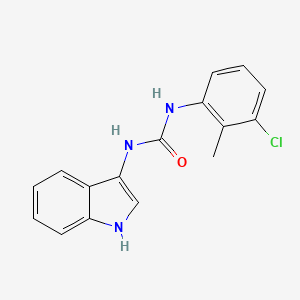
![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2938651.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2938652.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)
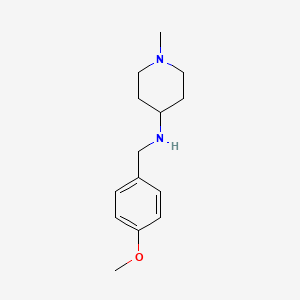
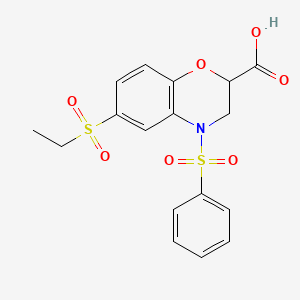
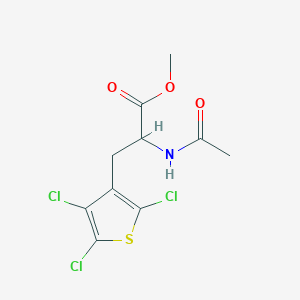
![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
![3-methylidene-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
